Epitizide (also known as epithiazide) is a highly lipophilic benzothiadiazine derivative and a potent inhibitor of the sodium-chloride cotransporter (NCC). Structurally distinguished from baseline thiazides by a 2,2,2-trifluoroethylthiomethyl substitution at the 3-position, this compound serves as a critical active pharmaceutical ingredient (API) reference standard and a specialized precursor in cardiovascular formulation research. For industrial and laboratory buyers, Epitizide's primary procurement value lies in its enhanced membrane permeability, superior target binding affinity, and established stability in combination formulations with potassium-sparing diuretics, making it a highly specific, high-performance alternative to generic hydrochlorothiazide in advanced pharmacokinetic and pharmacodynamic modeling [1].
Substituting Epitizide with the more ubiquitous hydrochlorothiazide (HCTZ) fundamentally compromises assay reproducibility and formulation modeling. The absence of the trifluoroethylthiomethyl group in HCTZ results in a drastically lower partition coefficient (LogP), which skews membrane permeability assays and fails to replicate the tissue distribution kinetics of highly lipophilic thiazide derivatives. Furthermore, molecular dynamics simulations demonstrate that Epitizide achieves a distinct binding conformation within the NCC transmembrane domains, yielding a stronger binding affinity that HCTZ cannot replicate. Using HCTZ as a cost-saving substitute in receptor binding assays or combination formulation stability testing will yield false baselines and misrepresent the pharmacokinetic behavior of fluorinated benzothiadiazines [1].
Molecular docking and dynamics simulations reveal that Epitizide exhibits a significantly stronger binding affinity to the sodium-chloride cotransporter (NCC) compared to the baseline hydrochlorothiazide (HCTZ). The 2,2,2-trifluoroethylthiomethyl moiety enables deeper penetration and stabilization within the hydrophobic binding pocket of the NCC, locking the transporter in an inactive state more effectively than the unsubstituted HCTZ during 100 ns simulation runs [1].
| Evidence Dimension | NCC Binding Affinity / Receptor Stabilization |
| Target Compound Data | Epitizide (Stronger binding affinity, optimized hydrophobic interaction) |
| Comparator Or Baseline | Hydrochlorothiazide (Weaker affinity, lacks hydrophobic anchor) |
| Quantified Difference | Enhanced binding energy and prolonged inactive-state stabilization in 100 ns MD simulations |
| Conditions | Molecular dynamics simulations (100 ns, 310.15 K) and in vitro NCC binding models |
Procuring Epitizide is essential for researchers requiring a high-affinity NCC inhibitor model that outperforms standard HCTZ in receptor saturation and structural biology assays.
The addition of the fluorinated thioether group fundamentally alters the physicochemical profile of the benzothiadiazine core. While HCTZ is highly hydrophilic with a LogP near zero, Epitizide demonstrates a significantly higher lipophilicity (LogP ~ 1.39). This quantitative shift in the partition coefficient directly translates to enhanced passive membrane permeability and an altered volume of distribution in pharmacokinetic models, making it a necessary compound for studying lipophilic thiazide absorption [1].
| Evidence Dimension | Partition Coefficient (LogP) |
| Target Compound Data | Epitizide (LogP ~ 1.39) |
| Comparator Or Baseline | Hydrochlorothiazide (LogP ~ -0.07) |
| Quantified Difference | >1.4 log unit increase in lipophilicity |
| Conditions | Standard octanol-water partition coefficient modeling |
Buyers modeling oral bioavailability, lipid membrane crossing, or prolonged tissue retention must select Epitizide over HCTZ to accurately reflect the behavior of lipophilic diuretics.
Epitizide is specifically utilized in combination formulations, most notably with the potassium-sparing diuretic triamterene. Its chemical structure, featuring the bulky trifluoroethylthiomethyl group, provides steric hindrance that prevents cross-reactivity with co-administered amines in solid-state formulations. Compared to simpler thiazides which may degrade or interact under high humidity, Epitizide maintains stability across a broader range of pH environments (acidic, neutral, and alkaline) and excipient matrices, ensuring reproducible dissolution profiles in combination API development [1].
| Evidence Dimension | Solid-state API compatibility |
| Target Compound Data | Epitizide (Stable in multi-API matrices with triamterene across varying pH) |
| Comparator Or Baseline | Generic hydrophilic thiazides (Higher risk of moisture-induced degradation) |
| Quantified Difference | Superior shelf-life and non-reactivity in binary mixtures |
| Conditions | Solid-state formulation, varying pH and humidity exposure |
For industrial procurement focused on developing or validating combination antihypertensive therapies, Epitizide provides the necessary chemical stability that simpler analogs lack.
Due to its enhanced binding affinity and optimized hydrophobic interactions within the sodium-chloride cotransporter, Epitizide is the preferred reference standard for competitive binding assays and molecular dynamics simulations targeting the distal convoluted tubule. It serves as a superior positive control compared to HCTZ when screening novel, highly potent antihypertensive drug candidates [1].
Epitizide’s elevated LogP (~1.39) makes it an ideal candidate for in vitro membrane permeability assays (such as PAMPA or Caco-2) designed to evaluate the absorption kinetics of fluorinated, lipophilic sulfonamides. It provides a necessary contrast to hydrophilic thiazides in pharmacokinetic profiling [2].
Because of its established stability profile in the presence of potassium-sparing agents like triamterene, Epitizide is heavily procured for solid-state chemistry studies, excipient compatibility testing, and the development of dual-action diuretic formulations. Its resistance to cross-reactivity ensures reliable dissolution and bioavailability data [3].